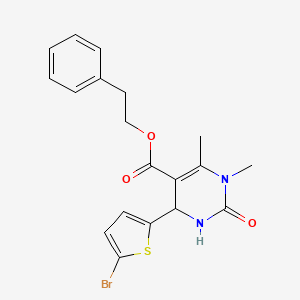![molecular formula C17H13FN4O3S2 B11672060 N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide est un composé appartenant à la classe des dérivés de 1,3,4-thiadiazole. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires . La présence du cycle thiadiazole dans la structure contribue à son activité biologique et à ses applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse de N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide implique plusieurs étapes. Une méthode courante commence par la réaction du chlorure de 4-fluorobenzyl avec la thiourée pour former la 4-fluorobenzylthiourée. Cet intermédiaire est ensuite cyclisé avec l'hydrate d'hydrazine pour produire le cycle 1,3,4-thiadiazole. L'étape finale implique la réaction du dérivé thiadiazole avec le chlorure de 3-nitrobenzoyle pour donner le composé cible .
Les méthodes de production industrielle de ces composés impliquent généralement des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide subit diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le cycle thiadiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.
Substitution : L'atome de fluor sur le groupe benzyle peut être substitué par d'autres nucléophiles.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction, et des nucléophiles comme les amines pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il a montré un potentiel en tant qu'agent antimicrobien contre diverses souches bactériennes et fongiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiadiazole est connu pour interagir avec les enzymes et les récepteurs, conduisant à l'inhibition de leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, ce qui entraîne des effets antimicrobiens . De plus, le composé peut induire l'apoptose dans les cellules cancéreuses en activant des voies de signalisation spécifiques .
Mécanisme D'action
The mechanism of action of N-[5-({[(4-FLUOROPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways by binding to active sites or altering the conformation of target proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide est unique en raison de son motif de substitution spécifique et de la présence à la fois de fluor et de groupes nitro. Des composés similaires comprennent :
N-(4-Chlorobenzyl)-1,3,4-thiadiazole-2-amine : Ce composé possède des propriétés antimicrobiennes similaires, mais il ne possède pas le groupe nitro, ce qui peut affecter son activité globale.
N-(4-Methylbenzyl)-1,3,4-thiadiazole-2-amine : Ce composé possède un groupe méthyle au lieu d'un atome de fluor, ce qui peut influencer sa réactivité chimique et son activité biologique.
Propriétés
Formule moléculaire |
C17H13FN4O3S2 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
N-[5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H13FN4O3S2/c18-13-6-4-11(5-7-13)9-26-10-15-20-21-17(27-15)19-16(23)12-2-1-3-14(8-12)22(24)25/h1-8H,9-10H2,(H,19,21,23) |
Clé InChI |
CKBGKQZCBXMMTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)



![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672004.png)


![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)

![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
